

# ATTO 488 NHS Ester: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: ATTO 488 NHS ester

Cat. No.: B12371995

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This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of **ATTO 488 NHS ester**, a widely utilized fluorescent probe in life sciences research and drug development. This document details its spectroscopic characteristics, physical properties, and provides standardized protocols for its application in labeling biomolecules.

## Core Chemical and Physical Properties

ATTO 488 is a fluorescent label belonging to the rhodamine family of dyes.<sup>[1][2]</sup> It is characterized by its high water solubility, strong absorption, and high fluorescence quantum yield.<sup>[3][4][5]</sup> These properties, combined with its exceptional thermal and photochemical stability, make it an ideal candidate for a wide range of applications including fluorescence microscopy, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).<sup>[4][5][6][7]</sup> The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward covalent labeling of primary and secondary amines in biomolecules such as proteins, antibodies, and amino-modified oligonucleotides.<sup>[1]</sup>

## Spectroscopic and Physicochemical Data

The key quantitative properties of **ATTO 488 NHS ester** are summarized in the tables below for easy reference and comparison.

Table 1: Spectroscopic Properties of ATTO 488

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	501 nm	[3][8][9]
Emission Maximum ( $\lambda_{em}$ )	523 nm	[3][8][9]
Molar Extinction Coefficient ( $\epsilon$ )	$9.0 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[3][5][6]
Fluorescence Quantum Yield ( $\Phi$ )	80%	[3][5][6]
Fluorescence Lifetime ( $\tau$ )	4.1 ns	[3][6]
Recommended Excitation Source	488 nm Argon-Ion Laser	[3][6]

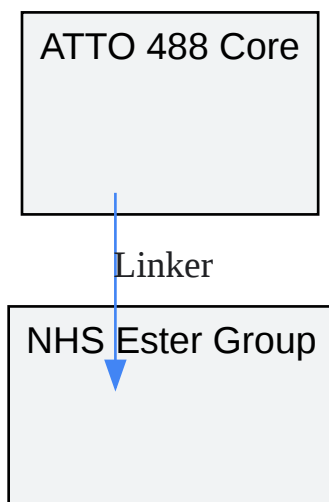
Table 2: Physical and Chemical Properties of **ATTO 488 NHS Ester**

Property	Value	Reference
Molecular Formula	$\text{C}_{29}\text{H}_{26}\text{N}_4\text{O}_{12}\text{S}_2$	[10][11]
Molecular Weight	686.67 g/mol	[10][11]
Solubility	Soluble in polar solvents like DMSO and DMF	[3]
Storage Conditions	Store at $-20^\circ\text{C}$ , protected from light and moisture	[3][10][12]

## Visualizing the Chemistry: Structure and Labeling

To better understand the molecular basis of its function, the chemical structure of **ATTO 488 NHS ester** and the general workflow for protein labeling are illustrated below.

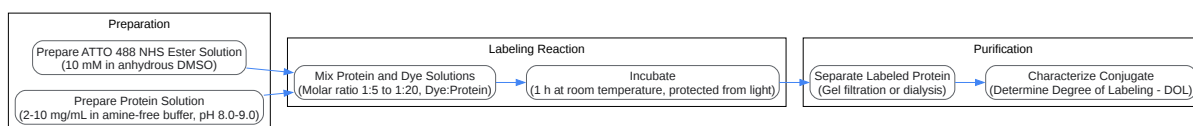
## Chemical Structure of ATTO 488 NHS Ester



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Caption: Chemical Structure of **ATTO 488 NHS Ester**.

The following diagram illustrates the general workflow for labeling a target protein with **ATTO 488 NHS ester**.



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Caption: General workflow for protein labeling with **ATTO 488 NHS ester**.

## Experimental Protocols

The following are detailed methodologies for common experiments involving **ATTO 488 NHS ester**. These protocols are intended as a guide and may require optimization for specific applications.

## Protein and Antibody Labeling Protocol

This protocol is adapted for labeling proteins, such as antibodies, with **ATTO 488 NHS ester**.

Materials:

- **ATTO 488 NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO)[3]
- Protein or antibody solution (2-10 mg/mL)[1]
- Reaction buffer: 1 M sodium bicarbonate or 1 M phosphate buffer, pH 8.0-9.0[1]
- Purification column (e.g., Sephadex G-25) or dialysis equipment[6]
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

- Protein Preparation:
  - Ensure the protein solution is in an amine-free buffer (e.g., PBS).[6] If buffers containing Tris or glycine are used, the protein must be purified by dialysis against PBS.[1]
  - Adjust the pH of the protein solution to 8.0-9.0 using the reaction buffer.[1] The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency. [1][13]
- Dye Preparation:
  - Allow the vial of **ATTO 488 NHS ester** to equilibrate to room temperature before opening. [3]

- Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[1] This solution should be prepared fresh before each use.[6]
- Labeling Reaction:
  - A starting molar ratio of 10:1 (dye:protein) is recommended.[1] This may need to be optimized for your specific protein.
  - Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
  - Incubate the reaction for 1 hour at room temperature, protected from light.[12][13]
- Purification of the Conjugate:
  - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[6]
  - Alternatively, dialysis can be used for purification.[6]
  - The first colored band to elute from the column is typically the labeled protein.
- Characterization of the Conjugate:
  - Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.
  - Measure the absorbance of the conjugate at 280 nm (for the protein) and 501 nm (for ATTO 488).
  - The DOL can be calculated using the following formula:  $DOL = (A_{501} - (A_{280} * CF_{280})) / \epsilon_{dye}$  Where:
    - $A_{501}$  is the absorbance at 501 nm.
    - $A_{280}$  is the absorbance at 280 nm.
    - $\epsilon_{protein}$  is the molar extinction coefficient of the protein at 280 nm.

- $\epsilon_{\text{dye}}$  is the molar extinction coefficient of the dye at 501 nm ( $90,000 \text{ M}^{-1}\text{cm}^{-1}$ ).
- CF\_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.10).[3]
- An optimal DOL for antibodies is generally between 2 and 10.[1]

Storage of the Conjugate: Store the labeled protein at 4°C for short-term storage or in aliquots at -20°C for long-term storage, protected from light.[6][12] Avoid repeated freeze-thaw cycles.  
[12]

## General Protocol for Fluorescence Microscopy

This protocol provides a general workflow for using ATTO 488-labeled antibodies for immunofluorescence staining of cells.

Materials:

- Cells cultured on coverslips or in imaging dishes.
- ATTO 488-labeled antibody.
- Phosphate-buffered saline (PBS).
- Fixation solution (e.g., 4% paraformaldehyde in PBS).
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
- Blocking buffer (e.g., 1% BSA in PBS).
- Mounting medium.

Procedure:

- Cell Preparation:
  - Fix the cells with the fixation solution for 10-15 minutes at room temperature.
  - Wash the cells three times with PBS.

- If the target protein is intracellular, permeabilize the cells with the permeabilization buffer for 10-15 minutes.[14]
- Wash the cells three times with PBS.
- Blocking:
  - Block non-specific antibody binding by incubating the cells with the blocking buffer for 30-60 minutes at room temperature.[14]
- Antibody Incubation:
  - Dilute the ATTO 488-labeled primary or secondary antibody in the blocking buffer to the desired concentration.
  - Incubate the cells with the antibody solution for 1 hour at room temperature in the dark. [14]
- Washing:
  - Wash the cells three times with PBS to remove unbound antibodies.
- Mounting and Imaging:
  - Mount the coverslips onto microscope slides using a suitable mounting medium.
  - Image the cells using a fluorescence microscope equipped with appropriate filters for ATTO 488 (excitation ~488 nm, emission ~520 nm). Use the lowest possible laser power to minimize photobleaching.[14]

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